6-Fluoro-3-(1-isopropylamino)ethylindole
Description
6-Fluoro-3-(1-isopropylamino)ethylindole is a fluorinated indole derivative characterized by a fluoro substituent at the 6-position of the indole ring and a (1-isopropylamino)ethyl group at the 3-position. Indole derivatives are widely studied for their biological activities, including interactions with serotonin receptors, enzyme inhibition, and antimicrobial properties . The fluorine atom at position 6 likely enhances metabolic stability and influences electronic properties, while the (1-isopropylamino)ethyl side chain may contribute to receptor-binding affinity due to its bulk and basicity.
Properties
Molecular Formula |
C13H17FN2 |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H17FN2/c1-9(2)15-6-5-10-8-16-13-7-11(14)3-4-12(10)13/h3-4,7-9,15-16H,5-6H2,1-2H3 |
InChI Key |
ZWVOZLMDIANBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 6-Fluoro-3-(1-isopropylamino)ethylindole with three structurally related indole derivatives and one benzoisoxazole analog (Table 1).
Table 1: Key Properties of Compared Compounds
Comparison with 6-Fluoroindole-3-Acetic Acid
6-Fluoroindole-3-acetic acid shares the 6-fluoroindole core but substitutes position 3 with a carboxylic acid group. This structural difference drastically alters polarity and biological function.
Comparison with Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate
This compound features an amino group at position 6 and a phenyl group at position 2, along with an ethyl carboxylate at position 3. The target compound’s fluoro substituent and isopropylaminoethyl chain prioritize metabolic stability and receptor binding over solubility.
Comparison with 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole
The target compound’s isopropylaminoethyl group avoids nitroso-related risks but retains tertiary amine functionality, which may influence pharmacokinetics.
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